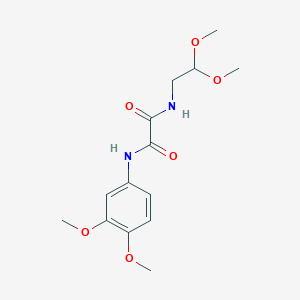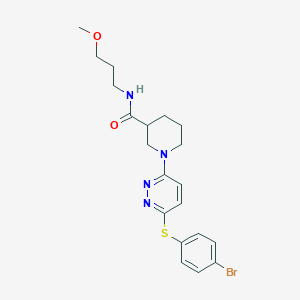
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H25BrN4O2S and its molecular weight is 465.41. The purity is usually 95%.
BenchChem offers high-quality 1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Activities
Analgesic and Antiparkinsonian Activities : Compounds similar to the queried chemical, particularly those with substituted pyridine derivatives, have been investigated for their analgesic and antiparkinsonian activities. These compounds, which include various pyridine derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, have shown promising results comparable to standard drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008) (Amr, Maigali, & Abdulla, 2009).
Antiviral Drug Discovery : Related compounds have been explored in antiviral drug discovery. This research has involved studying various compounds, including those with structural similarities to the chemical , for their potential in treating viral infections (De Clercq, 2009) (De Clercq, 2009) (De Clercq, 2010).
Antimicrobial Activity : Similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For instance, compounds like ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate and their derivatives have shown promising results in combating microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Activity : Pyridine derivatives, closely related to the queried compound, have been investigated for their potential anticancer properties. For example, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been evaluated, showing significant activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Insecticidal Activity : Pyridine derivatives, which are structurally related to the compound , have also been studied for their insecticidal properties. These studies include the synthesis and evaluation of various pyridine derivatives against agricultural pests, showing substantial insecticidal potential (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Anticonvulsant Properties : Research into the structural and electronic properties of compounds similar to the queried chemical has provided insights into their potential anticonvulsant effects. This includes studies on substituted pyridazines, triazines, and pyrimidines, which are key to understanding the efficacy of these compounds as anticonvulsants (Georges, Vercauteren, Evrard, & Durant, 1989).
Propiedades
IUPAC Name |
1-[6-(4-bromophenyl)sulfanylpyridazin-3-yl]-N-(3-methoxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O2S/c1-27-13-3-11-22-20(26)15-4-2-12-25(14-15)18-9-10-19(24-23-18)28-17-7-5-16(21)6-8-17/h5-10,15H,2-4,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHRNVSPSHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)C2=NN=C(C=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-((4-bromophenyl)thio)pyridazin-3-yl)-N-(3-methoxypropyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
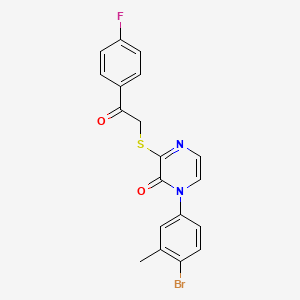

![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)
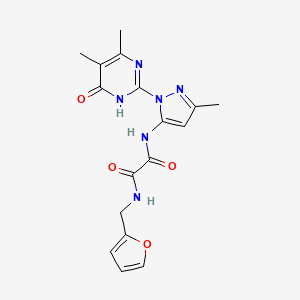
![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
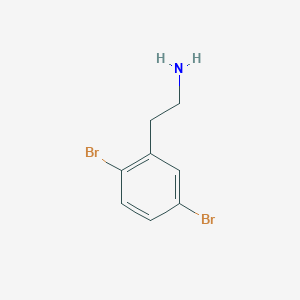

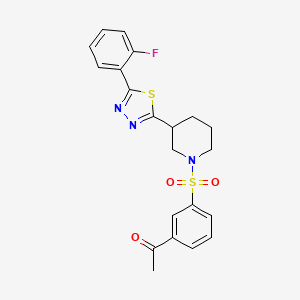
![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
